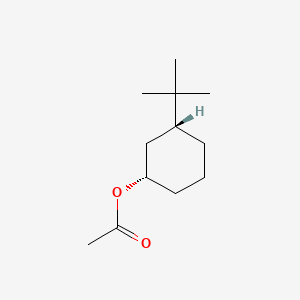

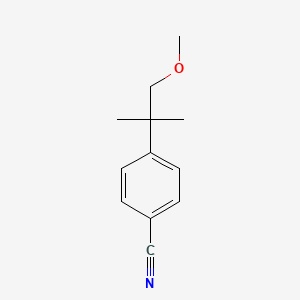

1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one

Vue d'ensemble

Description

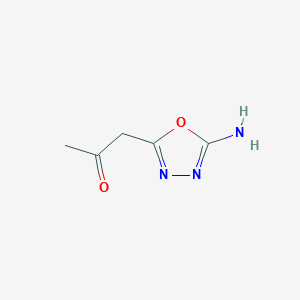

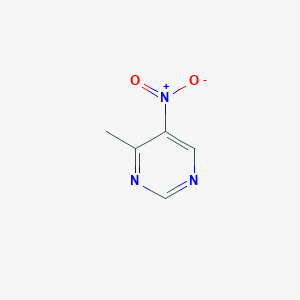

“1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure. For instance, some compounds are brown solids with a specific melting point . The exact mass and ESI mass can also be determined .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, including 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one derivatives, have garnered interest due to their significant biological activities. Research has demonstrated their synthesis and subsequent screening for biological activities, particularly for butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies to assess ligand-BChE binding affinity (Khalid et al., 2016).

Anti-inflammatory and Anti-thrombotic Properties

Compounds with 1,3,4-oxadiazole structures have shown promising anti-inflammatory and anti-thrombotic properties. In-vitro and in-vivo studies reveal the potential of these compounds in the development of anti-inflammatory pharmaceutical products, highlighting their significant role in enhancing clotting time in animal models (Basra et al., 2019).

Energetic Material Applications

The combination of 1,3,4-oxadiazole rings with other structures, such as nitroaminofurazan, has been explored for the development of new materials with good thermal stabilities and detonation performance, making them comparable to existing energetic materials like RDX (Tang et al., 2015).

Antidiabetic Potential

Recent research has explored the antidiabetic potential of bi-heterocyclic compounds involving 1,3,4-oxadiazole structures. These novel compounds have exhibited significant inhibitory potential against enzymes involved in diabetes management, positioning them as valuable agents in anti-diabetic drug development (Abbasi et al., 2020).

Corrosion Inhibition

The use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for metals in acidic environments has been explored. These compounds demonstrate significant anticorrosion characteristics, potentially offering a solution to metal corrosion in industrial settings (Al-amiery et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research of oxadiazoles include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities. This is an important goal for modern organic chemistry . Additionally, further exploration of the medicinal applications of oxadiazoles, such as their potential as anticancer, vasodilator, anticonvulsant, antidiabetic agents, among others, is also a promising direction .

Propriétés

IUPAC Name |

1-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)2-4-7-8-5(6)10-4/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITRDFZTENHJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504582 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

CAS RN |

74949-73-8 | |

| Record name | 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)

![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)